molecular formula C10H12O3 B8375883 4-Acetoxy-2,3-dimethylphenol

4-Acetoxy-2,3-dimethylphenol

Cat. No.: B8375883
M. Wt: 180.20 g/mol
InChI Key: UJASUKCBVSJVTG-UHFFFAOYSA-N
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Description

4-Acetoxy-2,3-dimethylphenol is an organic compound belonging to the phenol family It is characterized by the presence of two methyl groups at the 2nd and 3rd positions and an acetoxy group at the 4th position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy-2,3-dimethylphenol can be achieved through several methods. One common approach involves the acetylation of 2,3-dimethylphenol using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under mild conditions, with the acetoxy group being introduced at the 4th position on the phenol ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar acetylation reactions but optimized for larger quantities. This could include the use of continuous flow reactors and more efficient catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-2,3-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The acetoxy group can be reduced to yield the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the acetoxy group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

4-Acetoxy-2,3-dimethylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties and effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Acetoxy-2,3-dimethylphenol exerts its effects involves its interaction with various molecular targets. For instance, its antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals. Additionally, it may interact with specific enzymes and receptors, modulating biological pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylphenol: Lacks the acetoxy group, resulting in different chemical properties and reactivity.

    4-Acetoxyphenol: Lacks the methyl groups, affecting its steric and electronic properties.

    2,4-Dimethylphenol: Has methyl groups at different positions, leading to variations in reactivity and applications.

Uniqueness

4-Acetoxy-2,3-dimethylphenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar phenolic compounds.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

(4-hydroxy-2,3-dimethylphenyl) acetate

InChI

InChI=1S/C10H12O3/c1-6-7(2)10(13-8(3)11)5-4-9(6)12/h4-5,12H,1-3H3

InChI Key

UJASUKCBVSJVTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)OC(=O)C)O

Origin of Product

United States

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